4-Methylnon-1-EN-4-OL
Description
4-Methylnon-1-EN-4-OL is a branched-chain unsaturated alcohol with the molecular formula C₁₀H₂₀O. Its structure features a hydroxyl group (-OH) at the 4th carbon of a nine-carbon chain, a methyl group (-CH₃) at the same position, and a double bond between carbons 1 and 2. The compound’s stereochemistry and reactivity are influenced by the proximity of the hydroxyl group to the double bond and methyl branch, which may affect its solubility, stability, and interaction with other molecules.
Properties
CAS No. |
40674-50-8 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
4-methylnon-1-en-4-ol |
InChI |
InChI=1S/C10H20O/c1-4-6-7-9-10(3,11)8-5-2/h5,11H,2,4,6-9H2,1,3H3 |
InChI Key |
OQNKQWNDMBCKNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylnon-1-EN-4-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4-methylnon-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: [ \text{4-Methylnon-1-ene} + \text{BH}_3 \rightarrow \text{4-Methylnon-1-ylborane} ]
- Oxidation: [ \text{4-Methylnon-1-ylborane} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{4-Methylnon-1-EN-4-OL} + \text{B(OH)}_3 ]
Industrial Production Methods
Industrial production of 4-Methylnon-1-EN-4-OL often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-Methylnon-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 4-methylnonan-4-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 4-Methylnon-1-one or 4-methylnon-1-al.
Reduction: 4-Methylnonan-4-ol.
Substitution: 4-Methylnon-1-yl chloride or 4-methylnon-1-yl bromide.
Scientific Research Applications
4-Methylnon-1-EN-4-OL has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylnon-1-EN-4-OL depends on its specific application. In chemical reactions, the hydroxyl group and the double bond are the primary reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, while the double bond can undergo addition reactions. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Methylnon-1-EN-4-OL can be contextualized by comparing it to analogous compounds. One such compound is (4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol (referred to here as Compound A), cataloged in rare chemical databases . Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Property | 4-Methylnon-1-EN-4-OL | Compound A |
|---|---|---|
| Molecular Formula | C₁₀H₂₀O | C₁₀H₁₆O |
| Structure | Linear chain with double bond (C1–C2) | Cyclohexene ring with substituents |
| Hydroxyl Position | C4 (tertiary alcohol) | C4 (tertiary alcohol on cyclohexene) |
| Key Substituents | Methyl (C4), double bond (C1–C2) | Methyl (C1), methylethenyl (C4) |
| Stereochemistry | Not specified in available data | (4R)-configured chiral center |
| Potential Applications | Fragrances, synthetic intermediates | Specialty chemicals, chiral building blocks |
Key Differences and Implications
Structural Backbone: 4-Methylnon-1-EN-4-OL is a linear aliphatic alcohol, whereas Compound A is cycloaliphatic. The linear chain of 4-Methylnon-1-EN-4-OL may confer greater flexibility, influencing its solubility in nonpolar solvents compared to Compound A.
Functional Group Proximity: Both compounds feature a tertiary alcohol at C4, but the double bond in 4-Methylnon-1-EN-4-OL is remote from the hydroxyl group (C1–C2 vs. C4). In contrast, Compound A’s double bond (C2–C3) is adjacent to the hydroxyl-bearing carbon, which could increase conjugation effects or acid-catalyzed rearrangement susceptibility.
Research Findings
- Thermal Stability: Linear tertiary alcohols like 4-Methylnon-1-EN-4-OL are generally less thermally stable than cyclic analogs due to increased freedom for decomposition pathways (e.g., dehydration). Compound A’s cyclic structure may enhance stability under high-temperature conditions .
- Synthetic Utility: Compound A’s cyclohexene backbone is noted in rare chemical catalogs for its use in synthesizing terpene derivatives, while 4-Methylnon-1-EN-4-OL’s linearity may favor applications in surfactant or flavor chemistry.
Limitations and Recommendations
Further studies leveraging computational modeling (e.g., DFT for reactivity analysis) and experimental characterization are recommended to validate hypotheses about these compounds’ behavior.
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